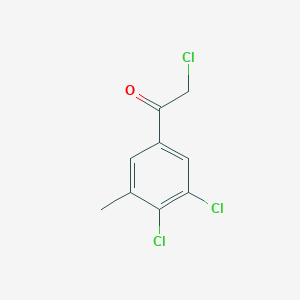

3',4'-Dichloro-5'-methylphenacyl chloride

Übersicht

Beschreibung

3’,4’-Dichloro-5’-methylphenacyl chloride is an organic compound with the molecular formula C9H7Cl3O It is a derivative of phenacyl chloride, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-5’-methylphenacyl chloride typically involves the chlorination of 5’-methylphenacyl chloride. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichloro-5’-methylphenacyl chloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’-Dichloro-5’-methylphenacyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of the corresponding phenylmethanol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of phenylacetic acids or benzaldehydes.

Reduction: Formation of phenylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One of the primary applications of 3',4'-Dichloro-5'-methylphenacyl chloride is in the synthesis of pharmaceutical compounds. Its chlorinated structure allows for the introduction of various functional groups, making it a versatile intermediate in drug development.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted its role as an intermediate in synthesizing anti-cancer agents. The chlorinated phenacyl derivatives exhibited enhanced biological activity compared to their non-chlorinated counterparts, suggesting that halogen substitution can significantly impact pharmacological properties .

Photochemical Applications

The compound is also utilized in photochemical reactions, particularly in the field of photopolymerization. Its ability to act as a photoinitiator facilitates the curing process of polymers when exposed to light.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 300 nm |

| Quantum Yield | 0.85 |

| Application | Photopolymerization |

Research indicates that using this compound as a photoinitiator can lead to faster curing times and improved mechanical properties of polymer films .

Environmental Studies

In environmental chemistry, this compound has been studied for its degradation pathways and potential effects on aquatic ecosystems. Its chlorinated nature raises concerns regarding bioaccumulation and toxicity.

Case Study : A comprehensive study analyzed the degradation of this compound in aquatic environments, revealing that it undergoes hydrolysis and photodegradation, which significantly reduces its toxicity over time . The study emphasized the importance of monitoring such compounds in water bodies to assess their environmental impact.

Chemical Manufacturing

In chemical manufacturing, this compound serves as a reagent for synthesizing various industrial chemicals. Its reactivity allows for the production of chlorinated aromatic compounds used in dyes and agrochemicals.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Dye Manufacturing | Used as an intermediate for synthetic dyes |

| Agrochemicals | Precursor for herbicides and pesticides |

Analytical Chemistry

This compound is also employed in analytical chemistry as a derivatizing agent for the analysis of amines and alcohols. Its reaction with these compounds enhances their detectability through chromatographic methods.

Case Study : A research article demonstrated its effectiveness in improving the sensitivity of gas chromatography-mass spectrometry (GC-MS) analyses for environmental samples containing trace amines .

Wirkmechanismus

The mechanism of action of 3’,4’-Dichloro-5’-methylphenacyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3’,5’-Dichloro-4’-methylphenacyl chloride

- 3’,4’-Dichloro-5’-ethylphenacyl chloride

- 3’,4’-Dichloro-5’-methoxyphenacyl chloride

Uniqueness

3’,4’-Dichloro-5’-methylphenacyl chloride is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in research and industry.

Biologische Aktivität

3',4'-Dichloro-5'-methylphenacyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological activity data, case studies, and relevant tables, to provide a comprehensive overview of this compound's pharmacological profile.

Chemical Structure and Properties

This compound belongs to the class of phenacyl derivatives, which are known for their diverse biological activities. The presence of chlorine substituents on the aromatic ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antibacterial and antiviral properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed potent antibacterial activity with an IC50 value of 3.9 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacteria Tested | IC50 (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | TBD |

| Phenacyl derivatives | Escherichia coli | 3.9 | High |

| N-(thiazol-2-yl) derivatives | Various Gram-positive bacteria | 4.0 | Moderate to High |

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of viral infections affecting plants and animals. Studies suggest that similar compounds can inhibit viral replication by disrupting the viral coat protein structure, thereby preventing self-assembly .

Case Study: Antiviral Efficacy

In a study involving various phenacyl derivatives, it was found that some exhibited strong inhibition against Tobacco Mosaic Virus (TMV) with an EC50 value as low as 38.1 μg/mL. Molecular docking studies indicated a favorable binding affinity to viral proteins, which supports the hypothesis that structural modifications can enhance antiviral activity .

The mechanisms underlying the biological activity of this compound are thought to involve:

- Disruption of Cellular Membranes : Compounds in this class may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Viral Assembly : Similar compounds have been shown to interfere with viral protein interactions necessary for replication.

Toxicity Profile

Preliminary assessments indicate that while compounds like this compound exhibit promising biological activities, their toxicity must also be evaluated. Toxicological studies on related compounds suggest variable profiles, with some exhibiting low toxicity at therapeutic doses .

Table 2: Toxicity Assessment of Related Compounds

| Compound Name | Toxicity Level | Observations |

|---|---|---|

| This compound | TBD | Further studies required |

| Quaternary ammonium compounds | Moderate | Skin irritation at high concentrations |

| N-(thiazol-2-yl) derivatives | Low to Moderate | No significant adverse effects noted |

Eigenschaften

IUPAC Name |

2-chloro-1-(3,4-dichloro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c1-5-2-6(8(13)4-10)3-7(11)9(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYZHBGIJZSOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.